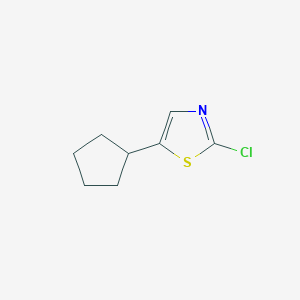

2-Chloro-5-cyclopentylthiazole

Beschreibung

2-Chloro-5-cyclopentylthiazole is a substituted thiazole derivative characterized by a chlorine atom at position 2 and a cyclopentyl group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, widely recognized for their biological and agrochemical applications due to their structural versatility and electronic properties . The cyclopentyl substituent introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and binding affinity in biological systems.

Eigenschaften

Molekularformel |

C8H10ClNS |

|---|---|

Molekulargewicht |

187.69 g/mol |

IUPAC-Name |

2-chloro-5-cyclopentyl-1,3-thiazole |

InChI |

InChI=1S/C8H10ClNS/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2 |

InChI-Schlüssel |

KUKCPYURWNQMHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=CN=C(S2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-5-Cyclopentylthiazol beinhaltet typischerweise die Reaktion von Cyclopentanon mit Thioamid und einem Chlorierungsmittel. Die Reaktionsbedingungen umfassen oft:

Temperatur: Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, die im Bereich von 50 °C bis 150 °C liegen.

Lösungsmittel: Häufig verwendete Lösungsmittel sind Chloroform, Dichlormethan und andere organische Lösungsmittel.

Katalysatoren: Katalysatoren wie Lewis-Säuren können eingesetzt werden, um die Reaktion zu beschleunigen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Chlor-5-Cyclopentylthiazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batch- oder kontinuierliche Verarbeitung: Abhängig vom Maßstab kann die Reaktion in Batch-Reaktoren oder kontinuierlichen Fließreaktoren durchgeführt werden.

Reinigung: Das Rohprodukt wird mit Techniken wie Destillation, Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-5-Cyclopentylthiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der 2-Position kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Oxidation und Reduktion: Der Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden, und reduziert werden, um Dihydrothiazole zu bilden.

Cyclisierungsreaktionen: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um kondensierte Ringsysteme zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile: Amine, Thiole und Alkohole sind häufige Nucleophile, die in Substitutionsreaktionen eingesetzt werden.

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und andere Peroxide werden zur Oxidation verwendet.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid und andere Hydrid-Donoren werden zur Reduktion verwendet.

Hauptprodukte

Substituierte Thiazole: Produkte, die aus Substitutionsreaktionen gebildet werden.

Sulfoxide und Sulfone: Produkte, die aus Oxidationsreaktionen gebildet werden.

Dihydrothiazole: Produkte, die aus Reduktionsreaktionen gebildet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-5-Cyclopentylthiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Modulation ihrer Aktivität führt.

Beteiligte Wege: Die genauen Wege hängen von der jeweiligen Anwendung ab, können aber die Hemmung der Enzymaktivität, die Störung der Zellmembranintegrität oder die Interferenz mit der DNA-Replikation umfassen.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-cyclopentylthiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazole Derivatives

The following table compares 2-Chloro-5-cyclopentylthiazole with structurally related thiazole compounds, emphasizing substituent effects on properties and applications:

Key Comparative Insights

Substituent Bulk and Lipophilicity: The cyclopentyl group in 2-Chloro-5-cyclopentylthiazole confers greater lipophilicity compared to methyl or aminomethyl analogs. This property may enhance membrane permeability in drug candidates but reduce water solubility . In contrast, the chloromethyl group in 2-Chloro-5-chloromethylthiazole provides a reactive site for cross-coupling reactions, making it valuable in pesticide synthesis (e.g., neonicotinoids) .

The cyclopentyl group, being weakly electron-donating via hyperconjugation, may slightly increase the electron density at position 5, influencing regioselectivity in further reactions.

Biological Relevance: Pyrazolylmethyl and aminomethyl derivatives exhibit enhanced interactions with biological targets (e.g., enzymes, receptors) due to their hydrogen-bonding capabilities . The steric hindrance from the cyclopentyl group in 2-Chloro-5-cyclopentylthiazole could limit binding to shallow protein pockets but improve selectivity for deeper hydrophobic sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.